Salicylic acid, copper salt
Overview
Description
Salicylic acid, copper salt, is a coordination compound formed between salicylic acid and copper ions. Salicylic acid, known chemically as 2-hydroxybenzoic acid, is a naturally occurring organic acid found in plants. It is widely recognized for its role in plant defense mechanisms and its use in pharmaceuticals, particularly in acne treatment. When combined with copper, salicylic acid forms a complex that exhibits unique chemical and biological properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylic acid, copper salt, can be synthesized through several methods. One common approach involves the reaction of salicylic acid with copper hydroxide or basic copper carbonate. The reaction typically occurs in an aqueous medium, where salicylic acid is dissolved in water and then mixed with the copper compound. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the copper salicylate complex. The reaction can be represented as follows:
C7H6O3+Cu(OH)2→Cu(C7H5O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of copper sulfate and sodium salicylate. The reaction is carried out in large reactors, where copper sulfate is dissolved in water and then reacted with sodium salicylate. The resulting copper salicylate precipitates out of the solution and is collected through filtration. The product is then washed and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Salicylic acid, copper salt, undergoes various chemical reactions, including:
Oxidation: The copper ion in the complex can undergo oxidation-reduction reactions, altering its oxidation state.
Substitution: The salicylate ligand can be substituted by other ligands in the presence of suitable reagents.
Complexation: The copper ion can form complexes with other ligands, leading to the formation of mixed-ligand complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper ion.
Substitution: Ligands such as ammonia or ethylenediamine can be used to substitute the salicylate ligand.
Complexation: Various ligands, including amino acids and nitrogen-containing heterocycles, can be used to form mixed-ligand complexes.
Major Products Formed:
Oxidation: The oxidation of copper salicylate can lead to the formation of copper(II) oxide and other copper-containing species.
Substitution: Substitution reactions can yield new copper complexes with different ligands.
Complexation: Mixed-ligand complexes with enhanced stability and unique properties can be formed.
Scientific Research Applications
Salicylic acid, copper salt, has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its antimicrobial properties and its role in plant defense mechanisms.
Medicine: Copper salicylate is investigated for its potential use in anti-inflammatory and anticancer therapies.
Industry: It is used in the formulation of fungicides and bactericides for agricultural applications.
Mechanism of Action
Salicylic acid, copper salt, can be compared with other copper complexes, such as:
Copper(II) acetate: Used as a catalyst and in antifouling paints.
Copper(II) sulfate: Widely used in agriculture as a fungicide and in electroplating.
Copper(II) chloride: Used in organic synthesis and as a catalyst.
Uniqueness: this compound, is unique due to its dual role as a copper complex and a derivative of salicylic acid. This combination imparts both antimicrobial and plant defense properties, making it valuable in both biological and industrial applications.
Comparison with Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Properties
IUPAC Name |
copper;2-carboxyphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBVGRONSNSBA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5CuO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16048-96-7 (Parent) | |
Record name | Copper(2+) salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, copper salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15240-24-1, 20936-31-6 | |
Record name | Copper(2+) salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, copper salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+) salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Salicylic acid, copper salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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